molecular formula C19H19N5O6S2 B4591735 N-(4-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B4591735
M. Wt: 477.5 g/mol
InChI Key: YOXKZWYAQYUILS-UHFFFAOYSA-N
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Description

N-(4-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O6S2 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.07767569 g/mol and the complexity rating of the compound is 825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research has explored the synthesis of novel coordination complexes constructed from pyrazole-acetamide derivatives, highlighting the effects of hydrogen bonding on self-assembly processes and antioxidant activity. These studies underscore the potential of pyrazole-acetamide derivatives, which share structural similarities with the compound , in developing new materials with significant antioxidant properties (Chkirate et al., 2019).

Synthetic Chemistry and Pharmaceutical Applications

The acetamide moiety, a key feature of the compound, is a common functional group in many pharmaceutical products. Research into new reagents for N-alkylacetamide synthesis underscores the versatility of acetamide derivatives in the synthesis of natural and pharmaceutical products, offering a pathway for the development of novel therapeutic agents (Sakai et al., 2022).

Antimicrobial Agents

The exploration of heterocyclic compounds incorporating sulfamoyl moieties, suitable as antimicrobial agents, highlights the potential of sulfamoyl and acetamide-based compounds in creating new antimicrobial therapies. Such research indicates the broader applicability of compounds like N-(4-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide in addressing microbial resistance (Darwish et al., 2014).

Green Synthesis and Dye Production

The catalytic hydrogenation process for the green synthesis of related acetamide derivatives, crucial for the production of azo disperse dyes, showcases the industrial and environmental significance of acetamide compounds in creating more sustainable manufacturing processes (Zhang Qun-feng, 2008).

Molecular Docking and Anti-Amoebic Agents

Investigations into the electronic structure, IR assignments, and molecular docking of related acetamide derivatives against anti-amoebic targets provide insights into the design of targeted therapies against specific pathogens. This research emphasizes the role of computational chemistry in drug discovery and development, particularly for compounds with complex structures (Shukla & Yadava, 2020).

Properties

IUPAC Name

N-[4-[[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O6S2/c1-13(25)22-14-3-7-16(8-4-14)31(26,27)23-15-5-9-17(10-6-15)32(28,29)24-18-19(30-2)21-12-11-20-18/h3-12,23H,1-2H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXKZWYAQYUILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide
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N-(4-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide
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N-(4-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide
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N-(4-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide
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N-(4-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.